Elubiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVFSWCSRVJBSM-HOFKKMOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019176 |

Source

|

| Record name | Elubiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-69-6, 85058-43-1 |

Source

|

| Record name | Elubiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophenyl imidazoldioxolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenyl imidazoldioxolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYL IMIDAZOLDIOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Mechanism of Action of Fungal Ergosterol Synthesis Inhibitors: A Technical Guide

Introduction

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its essentiality in fungi and the presence of fungal-specific enzymes that differ from their mammalian counterparts. This technical guide provides an in-depth overview of the mechanism of action of various compounds that inhibit fungal ergosterol synthesis, targeting researchers, scientists, and drug development professionals. While this guide focuses on the general mechanisms, it is important to note that specific data for a compound termed "Elubiol" was not found in the current scientific literature. Therefore, we will focus on well-characterized inhibitors to illustrate the principles of action.

The Fungal Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol from acetyl-CoA is a complex, multi-step process involving several key enzymes. This pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the squalene (B77637) synthesis, and the post-squalene pathway leading to ergosterol. Many of the most effective antifungal drugs exert their function by inhibiting specific enzymes within this pathway.[1][2][3] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition or cell death.[2][3]

References

An In-Depth Technical Guide to Dichlorophenyl Imidazoldioxolan

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of active compounds is paramount. This guide provides a detailed technical overview of Dichlorophenyl imidazoldioxolan, a molecule with significant applications in both the pharmaceutical and cosmetic industries.

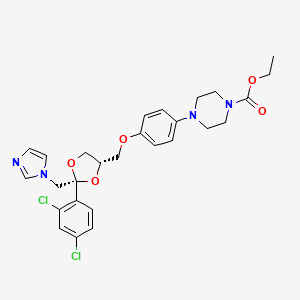

Chemical Identity and Structure

Dichlorophenyl imidazoldioxolan is a complex organic molecule recognized for its therapeutic and cosmetic properties. Its systematic IUPAC name is ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate.[1] Commonly known by synonyms such as Elubiol and OristaR DCI, this compound is structurally characterized by a dichlorophenyl group, an imidazole (B134444) moiety, and a dioxolane ring linked to a piperazine (B1678402) carboxylate.

Chemical Structure:

The chemical structure of Dichlorophenyl imidazoldioxolan is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of Dichlorophenyl imidazoldioxolan is presented in the table below, providing essential data for formulation and development.

| Property | Value | Source |

| Molecular Formula | C27H30Cl2N4O5 | [1][2] |

| Molecular Weight | 561.5 g/mol | [1][2] |

| XLogP3 | 5.1 | [1] |

| Melting Point | 127.6°C to 130°C | [3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO.[4] Water solubility is low. | |

| Purity (HPLC) | >99.5% (optimized process) | [3] |

Synthesis and Manufacturing

The synthesis of Dichlorophenyl imidazoldioxolan is a multi-step process involving the preparation of key intermediates followed by their coupling. A plausible synthetic workflow is outlined below.

Synthesis Workflow Diagram

References

- 1. Modulation of sebum excretion from the follicular reservoir by a dichlorophenyl-imidazoldioxolan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activities of azole agents against the Malassezia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

In-vitro Sebum Inhibitory Activity of Elubiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (dichlorophenyl imidazoldioxolan) is a cosmetic ingredient recognized for its efficacy in managing oily skin conditions. Clinical evaluations have substantiated its ability to control sebum output at the skin's surface. The primary mechanism of action elucidated through in-vitro studies points towards the inhibition of lipid biosynthesis, particularly cholesterol, which in turn modulates the composition of sebum. This technical guide provides a comprehensive overview of the available in-vitro data on this compound's sebum inhibitory activity, details relevant experimental protocols for its assessment, and illustrates the putative signaling pathways involved in its mechanism of action.

Introduction

Sebum, a complex mixture of lipids produced by sebaceous glands, plays a crucial role in maintaining the skin's barrier function. However, excessive sebum production, or seborrhea, is a key factor in the pathogenesis of various skin disorders, most notably acne vulgaris. Consequently, the development of agents that can effectively modulate sebocyte activity and reduce sebum production is of significant interest in dermatology and cosmetic science.

This compound, a dichlorophenyl imidazoldioxolan derivative, has demonstrated clinical efficacy in reducing skin oiliness.[1] Its activity is believed to stem from its ability to interfere with lipid synthesis within the sebocytes. This guide delves into the technical details of its in-vitro evaluation, providing a resource for researchers and professionals in the field.

Quantitative Data on In-vitro Inhibitory Activity

While clinical data supports the sebum-reducing effects of this compound, specific quantitative in-vitro data on its direct impact on human sebocytes is limited in publicly available literature. However, studies on human keratinocytes provide valuable insights into its potential mechanism.

Table 1: In-vitro Cholesterol Synthesis Inhibition by this compound in Human Keratinocytes

| Cell Type | Compound | Concentration | % Inhibition of Cholesterol Production | Reference |

| Human Keratinocytes | This compound | 0.5 µM | 50% | [2] |

Note: This data pertains to keratinocytes, which contribute to the overall lipid profile of the skin but are distinct from sebocytes, the primary producers of sebum. Further studies are required to quantify the direct inhibitory effects of this compound on lipid synthesis in human sebocytes.

Putative Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary proposed mechanism for this compound's sebum-inhibitory effect is its interference with the lipid biosynthesis pathway within sebocytes. This is analogous to its established antifungal activity, where it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. In sebocytes, it is hypothesized that this compound inhibits the synthesis of cholesterol, a key precursor for various sebum lipids.

This inhibition is likely to occur at an early stage of the cholesterol synthesis pathway, potentially affecting enzymes such as HMG-CoA reductase. By reducing the intracellular pool of cholesterol and other lipid precursors, this compound may lead to a decrease in the overall production of sebum components, including triglycerides and wax esters.

Below is a diagram illustrating the putative signaling pathway for lipid synthesis in sebocytes and the proposed point of intervention by this compound.

Experimental Protocols for In-vitro Evaluation

To rigorously assess the sebum inhibitory activity of this compound in vitro, a series of established protocols utilizing human sebocyte cell cultures can be employed. The immortalized human sebaceous gland cell line SZ95 is a well-characterized and suitable model for such studies.[3]

Sebocyte Culture

-

Cell Line: Immortalized human sebocytes (e.g., SZ95) are cultured.

-

Culture Medium: Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 5 ng/mL epidermal growth factor, and 1% penicillin-streptomycin (B12071052) solution is used.[4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using 0.25% trypsin-EDTA.

Lipid Synthesis Inhibition Assay

This assay quantifies the effect of this compound on the accumulation of intracellular lipids in sebocytes.

-

Cell Seeding: SZ95 sebocytes are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the test compound for 48-72 hours.

-

Lipid Staining:

-

Quantification:

-

Nile Red: The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~570 nm).

-

Oil Red O: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at approximately 510 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of lipid inhibition is calculated relative to the vehicle-treated control cells.

Analysis of Specific Lipid Components

To determine the effect of this compound on the composition of sebum, specific lipid classes such as triglycerides, wax esters, and squalene (B77637) can be analyzed using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6]

-

Lipid Extraction: Following treatment with this compound, total lipids are extracted from the sebocytes using a solvent system such as chloroform:methanol (2:1, v/v).

-

Separation and Quantification: The extracted lipids are then separated and quantified using either TLC with subsequent densitometry or by GC-MS for a more detailed analysis of individual fatty acids and other lipid species.

5α-Reductase Activity Assay

While there is no direct evidence linking this compound to 5α-reductase inhibition, this enzyme is a key regulator of sebum production. Therefore, evaluating this compound's effect on its activity is a relevant investigation.

-

Enzyme Source: Cell lysates from SZ95 sebocytes treated with this compound can be used as the source of 5α-reductase.

-

Assay Reaction: The cell lysates are incubated with a radiolabeled substrate (e.g., [14C]-testosterone) and the cofactor NADPH.

-

Steroid Extraction and Separation: The reaction is stopped, and the steroids are extracted. Testosterone and its product, dihydrotestosterone (DHT), are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled testosterone and DHT is quantified using a scintillation counter.

-

Data Analysis: The inhibitory activity of this compound on 5α-reductase is determined by the reduction in the conversion of testosterone to DHT compared to the vehicle control.

Conclusion

This compound is a promising cosmetic ingredient for the management of oily skin, with clinical evidence supporting its efficacy. The available in-vitro data, primarily from studies on keratinocytes, suggests that its mechanism of action involves the inhibition of cholesterol biosynthesis. To further substantiate its role as a sebum-inhibitory agent and to provide a more detailed understanding of its mechanism, further in-vitro studies utilizing human sebocyte models are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be invaluable for the continued development and application of this compound in dermatological and cosmetic formulations.

References

- 1. Modulation of sebum excretion from the follicular reservoir by a dichlorophenyl-imidazoldioxolan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. karger.com [karger.com]

- 4. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

Elubiol's Impact on Cholesterol Production in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (Dichlorophenyl imidazoldioxolan) is a compound recognized for its sebum-inhibiting properties, making it a relevant ingredient in formulations for oily skin conditions. A key mechanism underlying this effect is its ability to modulate lipid composition, notably through the reduction of cholesterol biosynthesis in keratinocytes. This technical guide provides an in-depth analysis of the effect of this compound on cholesterol production in human keratinocytes, summarizing key quantitative data, outlining detailed experimental protocols for investigation, and visualizing the implicated signaling pathways.

Introduction

Keratinocytes, the primary cells of the epidermis, are crucial for maintaining the skin's barrier function. A significant aspect of this function is the synthesis of various lipids, including cholesterol, which are essential for the formation of the stratum corneum. The regulation of cholesterol synthesis in keratinocytes is a complex process, primarily governed by the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. Dysregulation of this pathway can contribute to skin conditions associated with altered lipid profiles.

This compound has been identified as a modulator of sebum composition, with evidence pointing towards its role in reducing cholesterol biosynthesis. This guide explores the quantitative effects of this compound on cholesterol production in keratinocytes and provides the necessary technical information for researchers to investigate this phenomenon further.

Quantitative Data on this compound's Effect

In vitro studies have demonstrated a significant inhibitory effect of this compound on cholesterol synthesis in human keratinocytes. The key quantitative finding is summarized in the table below.

| Compound | Concentration | Effect on Cholesterol Production in Human Keratinocytes | Reference |

| This compound | 0.5 µM | 50% reduction | [1] |

This dose-dependent inhibition highlights this compound's potential as a targeted agent for modulating cholesterol metabolism in the skin.

Experimental Protocols

To facilitate further research into this compound's mechanism of action, this section provides detailed methodologies for key experiments.

Cell Culture of Human Keratinocytes

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEK).

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with bovine pituitary extract, human epidermal growth factor, insulin, hydrocortisone, and gentamicin/amphotericin B.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin-EDTA.

Measurement of Cholesterol Biosynthesis using Radiolabeled Acetate

This protocol is a standard method for assessing de novo cholesterol synthesis.

-

Objective: To quantify the rate of cholesterol synthesis in keratinocytes treated with this compound.

-

Materials:

-

NHEK cells cultured in 6-well plates.

-

This compound stock solution (in DMSO).

-

[¹⁴C]-labeled acetate.

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v).

-

Thin-layer chromatography (TLC) plates and developing solvent.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Seed NHEK cells in 6-well plates and grow to near confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO) for 24 hours.

-

Following the treatment period, add [¹⁴C]-acetate to each well and incubate for a further 4-6 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Extract total lipids from the cells using a suitable solvent system.

-

Separate the lipid fractions, including cholesterol, using TLC.

-

Scrape the cholesterol bands from the TLC plate and quantify the amount of incorporated [¹⁴C] radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each well.

-

Workflow for quantifying cholesterol synthesis in keratinocytes.

Signaling Pathway: this compound and the SREBP Pathway

The reduction in cholesterol biosynthesis by this compound strongly suggests an interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.

Overview of the SREBP Pathway in Keratinocytes

In keratinocytes, cholesterol synthesis is tightly regulated to maintain epidermal homeostasis. The key steps in the SREBP-2 pathway (the primary regulator of cholesterol synthesis) are:

-

SREBP-2 Inactivation: In cholesterol-replete cells, SREBP-2 is held in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig).

-

SREBP-2 Activation: When cellular cholesterol levels are low, the SCAP-SREBP-2 complex moves to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP-2 is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

-

Nuclear Translocation: The cleaved, active N-terminal fragment of SREBP-2 translocates to the nucleus.

-

Gene Transcription: In the nucleus, active SREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, such as HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis), leading to their transcription and subsequent protein synthesis.

Postulated Mechanism of this compound Action

Based on its inhibitory effect on cholesterol synthesis, it is hypothesized that this compound acts on the SREBP-2 pathway. The precise point of intervention is a subject for further investigation, but potential mechanisms include:

-

Inhibition of SREBP-2 processing: this compound may interfere with the transport of the SCAP-SREBP-2 complex to the Golgi or inhibit the activity of the S1P or S2P proteases.

-

Downregulation of SREBP-2 expression: this compound could potentially reduce the transcription or translation of the SREBF2 gene itself.

-

Direct inhibition of cholesterol synthesis enzymes: While less likely to be the primary broad mechanism, direct inhibition of enzymes like HMG-CoA reductase cannot be ruled out.

Hypothesized mechanism of this compound on the SREBP-2 pathway.

Conclusion

This compound demonstrates a clear inhibitory effect on cholesterol production in human keratinocytes. This action is likely mediated through the modulation of the SREBP-2 signaling pathway, a critical regulator of cellular lipid homeostasis. The provided experimental protocols offer a framework for further elucidation of the precise molecular mechanisms of this compound. A deeper understanding of how this compound modulates cholesterol synthesis will be invaluable for the development of targeted therapies for skin conditions characterized by excessive sebum production and altered lipid profiles. Future research should focus on identifying the specific molecular target of this compound within the SREBP pathway to fully characterize its mechanism of action.

References

Elubiol: A Technical Guide to its Antifungal Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

| Property | Value |

| Chemical Name | cis-4-{4-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-methyl)-1,3-dioxolane-4-methoxy]phenyl}piperazinecarboxylic acid ethyl ester |

| Synonyms | Dichlorophenyl imidazoldioxolan[1][2][3][4] |

| Chemical Formula | C₂₇H₃₀Cl₂N₄O₅[5] |

| Molecular Weight | 561.46 g/mol [5] |

| CAS Number | 67914-69-6[2][3] |

| Appearance | White granular or powder[3] |

| Solubility | Soluble in DMSO[1][6] |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Elubiol, as an imidazole (B134444) antifungal, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][7] This enzyme is a cytochrome P450-dependent enzyme (CYP51) responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

The inhibition of this step leads to a depletion of ergosterol, an essential component for maintaining the structural integrity and fluidity of the fungal cell membrane.[7][8][9] Concurrently, the blockage of this pathway results in the accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[8] The combination of ergosterol depletion and accumulation of toxic intermediates disrupts membrane-bound enzyme function, increases membrane permeability, and ultimately leads to the inhibition of fungal growth and cell death.[8][10]

Antifungal Activity (Qualitative Profile)

This compound is described as a broad-spectrum antifungal agent.[1] Based on the known activity of other imidazole antifungals, it is expected to be effective against a range of pathogenic fungi, including yeasts (e.g., Candida species) and dermatophytes (e.g., Trichophyton, Microsporum, and Epidermophyton species). Its application in cosmetic products for dandruff and oily skin suggests activity against Malassezia species.[1][2]

Data Presentation: Quantitative Antifungal Activity

Specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against pathogenic fungi are not currently available in the public scientific literature. The following tables are provided as templates for how such data would be presented.

Table 1: In Vitro Antifungal Activity of this compound (MICs in µg/mL)

| Fungal Species | Strain | This compound | Fluconazole (Control) | Amphotericin B (Control) |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |

| Candida glabrata | ATCC 2001 | Data not available | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |

| Trichophyton rubrum | Clinical Isolate | Data not available | Data not available | Data not available |

| Malassezia furfur | ATCC 14521 | Data not available | Data not available | Data not available |

Table 2: In Vitro Antifungal Activity of this compound (IC50 in µg/mL)

| Fungal Species | Strain | This compound | Fluconazole (Control) |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antifungal properties are not publicly available. However, the following sections describe standard methodologies that would be employed.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal isolate

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates. A typical concentration range for a new imidazole would be from 0.03 to 16 µg/mL.

-

Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This spectrophotometric assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent to confirm its effect on the ergosterol biosynthesis pathway.

Materials:

-

Fungal isolate

-

This compound stock solution (in DMSO)

-

Sabouraud Dextrose Broth (SDB)

-

Saponification reagent (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile water

-

UV-Vis Spectrophotometer

Procedure:

-

Fungal Culture and Treatment: Grow the fungal isolate in SDB to mid-log phase. Add varying concentrations of this compound (and a vehicle control) and incubate for a defined period (e.g., 16-24 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

-

Saponification: Resuspend the cell pellet in the saponification reagent and incubate at 85°C for 1 hour to extract non-saponifiable lipids.

-

Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the sterols into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 240 nm and 300 nm. Ergosterol has a characteristic four-peak curve with a peak at 281.5 nm and a shoulder at 290 nm. The absence of these peaks and the appearance of a peak at 242 nm (indicative of 24,28-dihydrolanosterol) suggests inhibition of lanosterol 14α-demethylase.

-

Quantification: The ergosterol content can be calculated based on the absorbance values at specific wavelengths.

Signaling Pathways

The direct impact of this compound on specific fungal signaling pathways has not been documented. However, the disruption of ergosterol biosynthesis and alteration of the cell membrane composition by azole antifungals can indirectly trigger various stress response pathways in fungi. These may include the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, which are activated in response to cell membrane and cell wall stress.

Conclusion

This compound is an imidazole antifungal agent with a mechanism of action centered on the inhibition of ergosterol biosynthesis, a well-established target in pathogenic fungi. While its broad-spectrum activity is recognized, a detailed quantitative pharmacological profile, including MIC and IC50 values against a comprehensive panel of fungi, is not publicly available. The experimental protocols outlined in this guide provide a standardized framework for generating such data. Further research is required to fully elucidate the antifungal spectrum and potency of this compound and to investigate its potential interactions with fungal signaling pathways. This information would be invaluable for its further development and application in both clinical and cosmetic settings.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. This compound | 67914-69-6 | Benchchem [benchchem.com]

- 3. China Dichlorophenylimidazoldioxolan, this compound CAS No.: 67914-69-6 - Shanghai Deborn Co., Ltd. [debornchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Outline of the biosynthesis and regulation of ergosterol in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Understanding Elubiol's role in dermatology research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a topical agent with applications in dermatology for managing conditions related to excess sebum production, such as oily skin.[1] As an imidazole-class compound, it also exhibits antifungal properties. This technical guide provides an in-depth overview of the existing research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the potential signaling pathways involved in its dermatological effects.

Mechanism of Action

This compound's therapeutic effects in dermatology are primarily attributed to two distinct mechanisms: its antifungal activity and its modulation of lipid synthesis in the skin.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Similar to other azole antifungal agents, this compound's primary antifungal mechanism is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[2] It specifically targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane function and leading to cell death.[2]

References

The Impact of Elubiol on the Lipid Composition of Fungal Cell Membranes: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the effects of Elubiol, an imidazole-based antifungal agent, on the lipid composition of fungal cell membranes. Due to the limited availability of specific quantitative data for this compound in publicly accessible research, this paper establishes a framework based on its known mechanism of action and supplements it with data from functionally similar azole antifungals to project its likely impact.

Introduction to this compound

This compound, chemically known as dichlorophenyl imidazoldioxolan and also referred to as Neoconazole, is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] Its primary application is in topical treatments for skin and hair conditions such as dandruff and oily skin, where it exerts its effect by disrupting the fungal cell membrane.[1] Like other imidazole and azole antifungals, the principal mechanism of action of this compound is the inhibition of ergosterol (B1671047) biosynthesis, a critical component for the integrity and functionality of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to a cascade of effects, altering the broader lipid landscape of the membrane and ultimately compromising fungal cell viability.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound effectively halts the production of ergosterol, leading to its depletion in the fungal membrane.[3][4] Concurrently, this inhibition causes an accumulation of lanosterol and other 14α-methylated sterol precursors, which are incorporated into the cell membrane, disrupting its normal structure and function.[3][4][5]

The depletion of ergosterol and the accumulation of aberrant sterols have several detrimental consequences for the fungal cell:

-

Altered Membrane Fluidity and Permeability: Ergosterol plays a vital role in maintaining the appropriate fluidity and permeability of the fungal cell membrane. Its absence and the presence of bulky methylated sterols disrupt the packing of phospholipids (B1166683), leading to a less ordered and more permeable membrane.[2][6]

-

Impaired Function of Membrane-Bound Proteins: Many essential membrane proteins, including enzymes and transporters, require a specific lipid environment to function correctly. The altered lipid composition and physical properties of the membrane can impair the activity of these proteins.[7]

-

Disruption of Lipid Rafts: Ergosterol is a key component of lipid rafts, which are specialized membrane microdomains involved in signaling and protein trafficking. The depletion of ergosterol disrupts the formation and function of these rafts, affecting various cellular processes.[8]

Quantitative Impact on Fungal Lipid Composition

Table 1: Expected Changes in Sterol Composition

| Lipid Class | Component | Expected Change with this compound Treatment | Rationale | References |

| Sterols | Ergosterol | Significant Decrease | Direct inhibition of the ergosterol biosynthesis pathway. | [3][4][5] |

| Lanosterol | Significant Increase | Accumulation of the substrate of the inhibited enzyme (lanosterol 14α-demethylase). | [3][4][5] | |

| 14α-methylated sterols | Significant Increase | Accumulation of precursors upstream of the blocked enzymatic step. | [3][4] |

Table 2: Expected Compensatory Changes in Other Lipid Classes

| Lipid Class | Component | Expected Change with this compound Treatment | Rationale | References |

| Sphingolipids | Inositolphosphorylceramides (IPCs) | Decrease | Ergosterol and sphingolipids are co-regulated and functionally linked in lipid rafts. Disruption in one often leads to changes in the other to maintain membrane homeostasis. | [9] |

| Mannosyl-inostiolphosphorylceramides (MIPCs) | Decrease | As complex sphingolipids, their synthesis is often downregulated in response to the stress of ergosterol depletion. | [10] | |

| Phospholipids | Phosphatidylcholine (PC) | Variable | Changes may occur to compensate for altered membrane fluidity, but the direction of change can be species and condition-dependent. | [11] |

| Phosphatidylethanolamine (PE) | Variable | Similar to PC, alterations in PE levels are part of the adaptive response to membrane stress. | [11] | |

| Phosphatidylinositol (PI) | Increase | PI has been implicated in antifungal drug resistance and its levels may increase as a stress response. | [8] | |

| Fatty Acids | Unsaturated Fatty Acids | Decrease | Some studies on imidazoles have shown a decrease in the ratio of unsaturated to saturated fatty acids, potentially as a secondary effect of ergosterol depletion. | [12] |

Experimental Protocols

The following section details the methodologies for key experiments to determine the impact of this compound on the lipid composition of fungal cell membranes.

Fungal Culture and Treatment

-

Strain and Culture Conditions: A well-characterized fungal strain, such as Candida albicans SC5314, is grown in a standard liquid medium (e.g., YPD broth) at 30°C with shaking.

-

This compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the fungal cultures at various concentrations, typically around the minimum inhibitory concentration (MIC). A vehicle control (DMSO alone) is run in parallel.

-

Harvesting: Fungal cells are harvested during the mid-exponential growth phase by centrifugation, washed with sterile water, and the cell pellet is stored at -80°C until lipid extraction.

Lipid Extraction

A modified Folch or Bligh and Dyer method is commonly used for total lipid extraction from fungal cells.[13][14][15]

-

Cell Lysis: The frozen cell pellet is resuspended in methanol (B129727) and lysed, typically using glass beads and vigorous vortexing or a bead beater.

-

Solvent Extraction: Chloroform is added to the lysate to create a biphasic system. The mixture is agitated and then centrifuged to separate the phases.

-

Phase Separation: The lower organic phase, containing the lipids, is carefully collected. The extraction process may be repeated to ensure complete recovery.

-

Drying and Storage: The collected organic solvent is dried under a stream of nitrogen gas, and the resulting lipid extract is stored at -80°C.

Analysis of Sterol Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of sterols.[16][17][18]

-

Saponification: The lipid extract is saponified using a strong base (e.g., potassium hydroxide (B78521) in methanol) to release free sterols from their esterified forms.

-

Extraction of Non-saponifiable Lipids: The non-saponifiable fraction, containing the sterols, is extracted with a non-polar solvent like hexane.

-

Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Sterols are separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas to that of an internal standard.

Analysis of Phospholipid and Sphingolipid Composition by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of phospholipid and sphingolipid species.[19][20]

-

Chromatographic Separation: The total lipid extract is redissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Different classes of phospholipids and sphingolipids are separated using either normal-phase or reversed-phase chromatography.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Individual lipid species are identified based on their precursor and product ion masses.

-

Quantification: The abundance of each lipid species is determined by the area of its corresponding peak in the chromatogram, often relative to a suite of internal standards for each lipid class.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the inhibitory action of this compound.

Caption: The inhibitory effect of this compound on the ergosterol biosynthesis pathway.

Experimental Workflow for Fungal Lipidomics

This diagram outlines the general workflow for the analysis of the fungal lipidome after treatment with an antifungal agent.

Caption: A generalized workflow for studying the impact of this compound on fungal lipid composition.

Signaling Pathways and Downstream Effects

The depletion of ergosterol and the alteration of the membrane lipid profile can trigger various stress response signaling pathways in fungi. While specific pathways affected by this compound have not been detailed, it is known that ergosterol depletion can activate transcription factors that upregulate genes involved in ergosterol biosynthesis and drug efflux pumps as a compensatory mechanism.[3][21] For instance, in Saccharomyces cerevisiae, the transcription factors Upc2 and Ecm22 are key regulators of ERG gene expression in response to sterol depletion.[22] It is plausible that this compound treatment would activate similar pathways in susceptible fungi.

The following diagram illustrates a simplified model of this signaling response.

Caption: A putative signaling pathway activated by ergosterol depletion due to this compound.

Conclusion

This compound, as an imidazole antifungal, exerts its primary effect through the inhibition of ergosterol biosynthesis. This leads to a significant depletion of ergosterol and an accumulation of precursor sterols, fundamentally altering the physical and functional properties of the fungal cell membrane. While direct quantitative lipidomic data for this compound is currently limited, the well-documented effects of other azole antifungals suggest that its impact extends beyond sterols to induce compensatory changes in phospholipid and sphingolipid composition. Further lipidomic studies on this compound are warranted to fully elucidate its precise impact on the fungal membrane and to potentially uncover novel strategies for antifungal therapy.

References

- 1. This compound | 67914-69-6 | Benchchem [benchchem.com]

- 2. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 4. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of three azole derivatives on the lipids of different strains of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 8. Lipidomics of Candida albicans biofilms reveals phase-dependent production of phospholipid molecular classes and role for lipid rafts in biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomics and in Vitro Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Lipidomics in Clinical Isolates of Candida albicans Reveal Crosstalk between Mitochondria, Cell Wall Integrity and Azole Resistance | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of antifungal agents on lipid biosynthesis and membrane integrity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. gcms.cz [gcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 20. frontiersin.org [frontiersin.org]

- 21. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Elubiol: A Technical Guide on the Evaluation of its Free Radical Scavenging Capabilities

Disclaimer: As of the latest available information, specific studies detailing the direct free radical scavenging and antioxidant properties of Elubiol (Dichlorophenyl imidazoldioxolan) are not prevalent in publicly accessible scientific literature. This compound is primarily recognized for its sebum-inhibiting activity in cosmetic applications.[1][2] This technical guide, therefore, presents a hypothetical framework for researchers, scientists, and drug development professionals on how the free radical scavenging capabilities of this compound could be comprehensively evaluated. The experimental protocols, data tables, and signaling pathways described herein are based on established antioxidant assays and known cellular antioxidant response mechanisms.

Introduction to Free Radicals and Antioxidants

Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is implicated in numerous disease pathologies and the aging process.[3] Antioxidants are compounds that can neutralize these free radicals, thereby mitigating oxidative damage.[4] The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic and preventative agents. The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[5][6]

In Vitro Free Radical Scavenging Assays

Several in vitro assays are commonly employed to determine the free radical scavenging activity of a compound. These assays are based on the ability of the antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess antioxidant activity.[7] DPPH is a stable free radical that has a deep violet color in solution.[3][8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at approximately 517 nm.[3][7][8]

Hypothetical Data Presentation:

| Concentration of this compound (µg/mL) | % Inhibition of DPPH Radical (Mean ± SD) | IC50 (µg/mL) |

| 10 | 15.2 ± 1.8 | |

| 25 | 35.8 ± 2.5 | |

| 50 | 52.1 ± 3.1 | 48.5 |

| 100 | 78.9 ± 4.2 | |

| 200 | 95.3 ± 2.9 | |

| Ascorbic Acid (Positive Control) | 98.2 ± 1.5 (at 50 µg/mL) | <10 |

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).[9] The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ethanol).[8]

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[9]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

-

Add the DPPH solution to each well and mix thoroughly.[9]

-

The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][8][9]

-

A blank well containing only the solvent and DPPH solution is also prepared.

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at 517 nm using a microplate reader.[7][8]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[11]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[14]

Hypothetical Data Presentation:

| Concentration of this compound (µg/mL) | % Inhibition of ABTS•+ (Mean ± SD) | TEAC (Trolox Equivalent Antioxidant Capacity) |

| 5 | 12.5 ± 1.1 | |

| 10 | 28.3 ± 2.0 | |

| 20 | 55.7 ± 3.5 | 0.85 |

| 40 | 85.1 ± 4.8 | |

| 80 | 96.4 ± 2.3 | |

| Trolox (Standard) | Linear calibration curve | 1.00 |

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[13] This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[15]

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[13][14]

-

Prepare a series of dilutions of this compound and a standard antioxidant like Trolox.

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions or Trolox standard to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

The absorbance is read at 734 nm.[14]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[16][17] AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is commonly used as a source of peroxyl radicals.[17] The antioxidant's capacity is quantified by the area under the fluorescence decay curve (AUC).[18]

Hypothetical Data Presentation:

| Sample | ORAC Value (µmol TE/g) (Mean ± SD) |

| This compound (10 µg/mL) | 150.5 ± 12.3 |

| This compound (25 µg/mL) | 380.2 ± 25.8 |

| This compound (50 µg/mL) | 750.9 ± 41.5 |

| Quercetin (Positive Control) | 2100.0 ± 98.7 (at 10 µg/mL) |

Experimental Protocol: ORAC Assay

-

Reagent Preparation:

-

Prepare a solution of the fluorescent probe, fluorescein (B123965), in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).[18]

-

Prepare a fresh solution of AAPH in the same buffer.

-

Prepare dilutions of this compound and Trolox (as the standard) in the buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescein solution, followed by the this compound dilutions or Trolox standard.

-

The plate is pre-incubated at 37 °C.

-

The reaction is initiated by adding the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

The fluorescence is monitored kinetically (e.g., every minute for 1-2 hours) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[18]

-

The ORAC value is calculated from the net area under the fluorescence decay curve of the sample compared to that of the blank (buffer only) and is expressed as Trolox equivalents (TE).[18]

-

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow:

Experimental workflow for in vitro antioxidant assays.

Hypothetical Signaling Pathway: Nrf2-Keap1 Antioxidant Response

A compound with antioxidant properties could potentially modulate cellular antioxidant defense mechanisms. The Nrf2-Keap1 pathway is a key regulator of cellular resistance to oxidative stress.[19]

Hypothetical modulation of the Nrf2-Keap1 pathway by this compound.

Cellular Antioxidant Activity (CAA) Assay

To move beyond chemical assays, the antioxidant activity of this compound could be assessed in a cellular context. The CAA assay measures the ability of a compound to inhibit intracellular ROS production induced by an oxidizing agent.[3]

Experimental Protocol: CAA Assay

-

Cell Culture and Loading:

-

Human cells (e.g., HepG2 or Caco-2) are cultured in a 96-well plate.

-

The cells are then loaded with a fluorescent probe (e.g., DCFH-DA), which becomes fluorescent upon oxidation.

-

-

Treatment and Induction of Oxidative Stress:

-

Cells are treated with various concentrations of this compound.

-

After an incubation period, AAPH is added to induce intracellular ROS production.

-

-

Measurement and Analysis:

-

The fluorescence is measured over time.

-

The antioxidant activity is quantified based on the reduction in fluorescence in this compound-treated cells compared to control cells.

-

Conclusion

While there is currently a lack of specific data on the free radical scavenging capabilities of this compound, this guide provides a comprehensive framework for its evaluation. By employing a combination of in vitro chemical assays (DPPH, ABTS, ORAC) and cell-based assays (CAA), a thorough understanding of this compound's potential antioxidant properties can be achieved. Furthermore, investigating its influence on key cellular antioxidant pathways, such as the Nrf2-Keap1 system, would provide valuable insights into its mechanism of action. Such studies would be essential to explore the potential of this compound beyond its current cosmetic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. marinebiology.pt [marinebiology.pt]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. mdpi.com [mdpi.com]

- 19. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Exploration: A Technical Guide to Molecular Docking Studies of Elubiol with Fungal Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol, a broad-spectrum imidazole (B134444) antifungal agent, is known to be effective against a variety of fungal pathogens.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane.[1][3] This technical guide outlines a proposed in-silico study using molecular docking to investigate the interaction between this compound and its putative primary fungal protein target, Lanosterol 14α-demethylase (CYP51). Due to the current absence of specific published molecular docking studies involving this compound, this document provides a comprehensive, albeit hypothetical, framework based on established methodologies for similar antifungal compounds. This guide will detail the experimental protocols, present a template for data analysis, and visualize the logical workflow and the targeted biological pathway.

Introduction

This compound is an imidazole-containing compound recognized for its antifungal properties, which stem from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The inhibition of the ergosterol biosynthesis pathway is a well-established strategy for many antifungal drugs. The key enzyme in this pathway, and the primary target for azole antifungals, is Lanosterol 14α-demethylase, also known as CYP51.[4][5][6][7][8] This cytochrome P450 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.[4][9]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12][13][14] In the context of drug discovery, it is an invaluable tool for understanding the binding mechanism of a ligand (like this compound) to its protein target (like fungal CYP51). This guide proposes a hypothetical molecular docking study to elucidate the binding affinity and interaction patterns of this compound with fungal CYP51, providing insights that could inform the development of novel antifungal agents.

Proposed Molecular Docking Study Workflow

The following diagram illustrates the proposed workflow for a molecular docking study of this compound with fungal CYP51.

Caption: Proposed workflow for the molecular docking study of this compound.

Experimental Protocols

This section details the proposed methodologies for the key experiments in the molecular docking study.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

-

Visualization Software: PyMOL, Discovery Studio, or UCSF Chimera.

-

Protein Data Bank (PDB): For retrieval of fungal CYP51 crystal structures.

Ligand Preparation

-

Obtain this compound Structure: The 2D structure of this compound (Dichlorophenyl imidazoldioxolan) will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure of this compound will be subjected to energy minimization using a force field such as MMFF94 to obtain a stable, low-energy conformation.

-

File Format Conversion: The optimized ligand structure will be saved in a suitable format (e.g., PDBQT for AutoDock Vina) that includes atomic charges and atom types.

Protein Preparation

-

Retrieve Protein Structure: The 3D crystal structure of Lanosterol 14α-demethylase (CYP51) from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) will be downloaded from the Protein Data Bank (PDB). Crystal structures for fungal CYP51 are publicly available.[15][16][17]

-

Prepare the Protein: The raw PDB file will be processed to:

-

Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogen atoms.

-

Assign atomic charges and atom types using a force field like Gasteiger.

-

The prepared protein will be saved in the appropriate format (e.g., PDBQT).

-

Molecular Docking Simulation

-

Grid Box Generation: A grid box will be defined around the active site of the fungal CYP51. The coordinates for the grid box will be determined based on the position of the heme cofactor and the binding site of known inhibitors from homologous crystal structures.

-

Docking Execution: The prepared this compound ligand will be docked into the defined active site of the prepared fungal CYP51 protein using the chosen docking software. The docking algorithm will explore various conformations and orientations of the ligand within the active site to find the most favorable binding pose.

-

Pose Selection: The docking simulation will generate multiple binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most stable and likely binding mode.

Analysis of Docking Results

-

Binding Energy: The binding energy (in kcal/mol) of the best-docked pose will be recorded as a measure of the binding affinity between this compound and fungal CYP51.

-

Interaction Analysis: The interactions between this compound and the amino acid residues in the active site of CYP51 will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

-

Visualization: The best-docked conformation of this compound within the active site of fungal CYP51 will be visualized to provide a qualitative understanding of the binding mode.

Targeted Signaling Pathway: Ergosterol Biosynthesis

This compound, as an imidazole antifungal, is designed to disrupt the ergosterol biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the proposed point of inhibition by this compound.

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of this compound.

Hypothetical Data Presentation

The quantitative results from the proposed molecular docking study would be summarized in a table for clear comparison.

| Fungal Species | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) (Estimated) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Candida albicans | CYP51 (e.g., 5V5Z) | -9.8 | 0.25 | TYR132, HIS377 | PHE126, ILE304, MET508 |

| Aspergillus fumigatus | CYP51B (e.g., 4UYL) | -10.2 | 0.15 | TYR121, HIS314 | PHE290, MET487 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

This technical guide has outlined a comprehensive, though hypothetical, framework for conducting a molecular docking study of this compound with its putative fungal protein target, Lanosterol 14α-demethylase (CYP51). By following the detailed experimental protocols and utilizing the proposed data analysis and visualization methods, researchers can gain valuable insights into the molecular basis of this compound's antifungal activity. Such in-silico studies are pivotal in the early stages of drug discovery and can significantly contribute to the development of more potent and specific antifungal agents. The provided diagrams of the workflow and the targeted biological pathway serve as clear visual aids for understanding the experimental design and the mechanism of action. This guide serves as a foundational document to encourage and direct future computational research into the promising antifungal properties of this compound.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | 67914-69-6 | Benchchem [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking Prediction, Antifungal Activity, Anti-Biofilm Effects on Candida spp., and Toxicity against Human Cells of Cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Determining the Antifungal Susceptibility (MIC) of Elubiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, also known as Dichlorophenyl imidazoldioxolan, is an imidazole-class antifungal agent.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to fungal cell lysis and death.[1] this compound has demonstrated broad-spectrum activity against a variety of fungal pathogens and is also used in cosmetic formulations for its sebum-inhibiting properties.[2][3][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.[5][6][7][8][9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][11]

Data Presentation

Quantitative data from the MIC assay should be summarized for clear comparison. The following table provides a template for presenting the results. MIC₅₀ and MIC₉₀ values, which represent the MICs that inhibit 50% and 90% of the tested isolates, respectively, are particularly useful when screening against a panel of clinical isolates.

| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |

| Candida albicans SC5314 | This compound | ||||

| Candida glabrata BG2 | This compound | ||||

| Aspergillus fumigatus Af293 | This compound | ||||

| Cryptococcus neoformans H99 | This compound | ||||

| Trichophyton rubrum NCPF 205 | This compound |

Experimental Protocols

This protocol is based on the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[7][9][12]

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile saline (0.85%)

-

Sterile deionized water

-

Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

-

Sterile 96-well, U-bottom or flat-bottom microtiter plates

-

Spectrophotometer

-

0.5 McFarland standard

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

Quality control (QC) strains with known MICs (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[2][4] Sonication may be required to fully dissolve the compound.[2]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]

Inoculum Preparation

For Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-